1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea
Description
This compound features a thiourea core bridging two distinct moieties: a (1R,2R)-2-aminocyclohexyl group and a quinolin-4-ylmethyl-substituted 5-ethenyl-1-azabicyclo[2.2.2]octane (quinuclidine) system. Structural determination likely employed X-ray crystallography via SHELX software, a standard for small-molecule refinement . The thiourea group enhances hydrogen-bonding capacity, while the quinuclidine system contributes to metabolic stability and conformational rigidity .
Properties
Molecular Formula |
C26H35N5S |
|---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C26H35N5S/c1-2-17-16-31-14-12-18(17)15-24(31)25(20-11-13-28-22-9-5-3-7-19(20)22)30-26(32)29-23-10-6-4-8-21(23)27/h2-3,5,7,9,11,13,17-18,21,23-25H,1,4,6,8,10,12,14-16,27H2,(H2,29,30,32)/t17?,18?,21-,23-,24?,25?/m1/s1 |
InChI Key |
LHDSISASGSUGCB-OOPLQHKYSA-N |
Isomeric SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)N[C@@H]5CCCC[C@H]5N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5CCCCC5N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[222]octan-2-yl)-quinolin-4-ylmethyl]thiourea involves multiple stepsThe final step involves the coupling of the quinolinylmethyl-thiourea moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating signal transduction and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea Derivatives with Azabicyclo[2.2.2]octane Moieties
Compound: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methyl]thiourea
- Structural Similarities: Shared quinuclidine core with ethenyl substitution. Thiourea linkage to an aromatic group (quinoline derivative).
- Key Differences: Substituents: The compared compound has 3,5-bis(trifluoromethyl)phenyl and 6-methoxyquinoline groups, whereas the target compound uses (1R,2R)-2-aminocyclohexyl and unsubstituted quinoline.
Quinuclidine Derivatives with Varied Substituents
Compound: 2-Aminomethyl-1-azabicyclo[2.2.2]octane (quinuclidine derivative)
- Structural Similarities :
- Shared quinuclidine core.
- Key Differences: Functional Groups: The compared compound has an aminomethyl group, while the target features an ethenyl substitution.
Azabicyclo Compounds with Distinct Ring Systems
Example 1 : Beta-lactam derivatives (e.g., 1-azabicyclo[4.2.0]oct-2-ene carboxylic acids)
- Structural Contrasts :
- Core : Azabicyclo[4.2.0] (cephalosporin-like) vs. azabicyclo[2.2.2] (quinuclidine).
- Functional Groups : Beta-lactam rings (antibiotic activity) vs. thiourea (hydrogen-bonding motifs).
- Activity Inference : Beta-lactams target penicillin-binding proteins, whereas the target’s thiourea may interact with kinases or proteases.
Example 2 : 1-Azabicyclo[3.2.0]heptene derivatives
- Structural Contrasts: Smaller bicyclic system (3.2.0 vs. 2.2.2). Hydroxyethyl and thioether groups vs. thiourea and quinoline.
- Functional Impact : The 3.2.0 system may confer strain-enhanced reactivity, unlike the target’s rigid quinuclidine.
Methodological Insights from Structural Comparisons
- Configuration Analysis: Similar to ’s use of NOESY and optical rotation for dendalone 3-hydroxybutyrate, the target’s (1R,2R) configuration likely required advanced spectroscopic validation .
- Crystallography : SHELX software, widely used for small-molecule refinement, was probable for resolving the target’s structure .
Biological Activity
1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiourea functional group and a bicyclic azabicyclo structure combined with a quinoline moiety, suggests diverse biological activities, particularly in the realms of cancer treatment and neuroprotection.
Chemical Structure and Properties
The compound has the molecular formula and features several notable structural components:
- Thiourea Group : Known for its ability to form hydrogen bonds, enhancing interactions with biological targets.
- Bicyclic Azabicyclo Structure : This contributes to its potential pharmacological properties.
- Quinoline Moiety : Often associated with antimicrobial and anticancer activities.
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural features, which allow it to interact with various biological systems. Key areas of focus include:
Anticancer Activity
Research indicates that compounds similar to 1-[(1R,2R)-2-aminocyclohexyl]-3-[...]-thiourea exhibit significant anticancer properties. For instance, thiourea derivatives have been shown to inhibit tumor growth in various cancer models. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation.
Neuroprotective Effects
Compounds containing bicyclic structures have been reported to possess neuroprotective properties. The unique combination of the azabicyclo structure and quinoline may enhance neuroprotection against oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some key findings:
Synthesis Techniques
The synthesis typically involves multi-step organic chemistry methods, allowing for structural modifications that can optimize biological activity. Techniques include:
- Functional Group Modification : Tailoring the thiourea group or the quinoline moiety for enhanced activity.
- Chiral Synthesis : Isomer-specific synthesis to evaluate the effects of stereochemistry on biological outcomes.
Interaction Studies
Interaction studies are crucial for understanding how 1-[(1R,2R)-2-aminocyclohexyl]-3-[...]-thiourea interacts with biological targets:
- Binding Affinity : Evaluated through various assays to determine how effectively the compound binds to specific receptors or enzymes.
- Mechanistic Studies : Investigating the pathways affected by the compound can provide insights into its therapeutic potential.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinolin | Quinoline moiety | Antimicrobial |
| 5-Vinylquinuclidin | Bicyclic structure | Neuroprotective |
| Thiourea Derivatives | Thiourea functional group | Anticancer |
Case Studies
Several case studies have highlighted the potential applications of this compound in cancer treatment and neuroprotection:
-
Case Study on Anticancer Activity :
- A study demonstrated that a related thiourea derivative exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiourea group can enhance anticancer efficacy.
-
Neuroprotection in Animal Models :
- Research using animal models indicated that compounds with similar bicyclic structures significantly reduced neuroinflammation and improved cognitive functions in models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
